3-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound features a pyrimido[1,2-a][1,3,5]triazin-6-one core fused with a 1,3-benzodioxole moiety via a methylene bridge. Additional substituents include a phenyl group at position 1 and methyl groups at positions 7 and 6.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H22N4O3/c1-15-16(2)23-22-25(18-6-4-3-5-7-18)12-24(13-26(22)21(15)27)11-17-8-9-19-20(10-17)29-14-28-19/h3-10H,11-14H2,1-2H3 |
InChI Key |
KTTOYBWUIPWILF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyrimido[1,2-a][1,3,5]triazin-6-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties
Medicine: Explored for its potential as a therapeutic agent in various diseases
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Insights
Substituent Effects
- Benzodioxol vs. This may improve binding affinity in hydrophobic pockets of biological targets .
Acid-Base Properties ()
- Substituents influence pKa values, critical for solubility and bioavailability. For example, electron-withdrawing groups (e.g., nitro in ) lower pKa, enhancing water solubility. The benzodioxol group’s electron-rich nature may moderately increase pKa compared to chlorobenzyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
